tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
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Overview
Description
Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-fluorobenzyl bromide with tert-butyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrrole ring can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool for studying molecular mechanisms and developing targeted therapies .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(2-chlorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
- Tert-butyl 2-[(2-bromophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
- Tert-butyl 2-[(2-methylphenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
Uniqueness
The presence of the fluorophenyl group in tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate distinguishes it from similar compounds. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its reactivity and binding affinity in various applications .
Properties
Molecular Formula |
C16H18FNO4 |
---|---|
Molecular Weight |
307.32 g/mol |
IUPAC Name |
tert-butyl 2-[(2-fluorophenyl)methyl]-3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H18FNO4/c1-16(2,3)22-15(21)18-12(13(19)9-14(18)20)8-10-6-4-5-7-11(10)17/h4-7,9,12,19H,8H2,1-3H3 |
InChI Key |
PMKRCJVZCGPUAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(=CC1=O)O)CC2=CC=CC=C2F |
Origin of Product |
United States |
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